molecular formula C22H22N2O5S B3451832 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3451832
M. Wt: 426.5 g/mol
InChI Key: KXXPWYPHOGSDIS-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a methoxyaniline moiety, which is further connected to a methoxyphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-methoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. Additionally, the methoxy groups may enhance the compound’s ability to interact with hydrophobic regions of target proteins, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    Methacetin (N-(4-methoxyphenyl)acetamide): Similar structure but lacks the benzenesulfonyl group.

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide is unique due to the presence of both methoxy and benzenesulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-19-12-8-17(9-13-19)23-22(25)16-24(18-10-14-20(29-2)15-11-18)30(26,27)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXPWYPHOGSDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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